

VMAT2-IN-4: A Novel Inhibitor for Studying Monoamine Transport

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Compound of Interest

Compound Name: VMAT2-IN-4

Cat. No.: B12369657

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Application Notes and Protocols for Researchers

Introduction

VMAT2-IN-4, also identified as compound 11f in scientific literature, is a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).^{[1][2]} VMAT2 is a critical protein responsible for packaging monoamine neurotransmitters, such as dopamine, serotonin, norepinephrine, and histamine, from the neuronal cytoplasm into synaptic vesicles. This process is essential for the storage and subsequent release of these neurotransmitters, playing a vital role in neurotransmission. Dysregulation of VMAT2 function has been implicated in a variety of neurological and psychiatric disorders. **VMAT2-IN-4**, a pyrrolidine analog of GZ-793A, serves as a valuable research tool for investigating the physiological and pathological roles of VMAT2. Its inhibitory action allows for the controlled modulation of monoamine uptake into vesicles, enabling detailed studies of monoaminergic signaling and the effects of its disruption. This document provides detailed application notes and experimental protocols for the use of **VMAT2-IN-4** in laboratory settings.

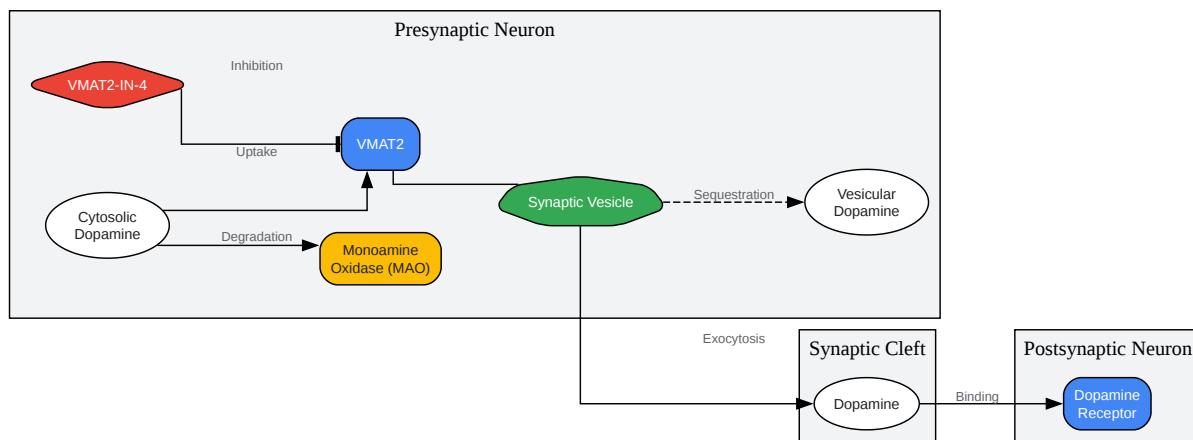
Mechanism of Action

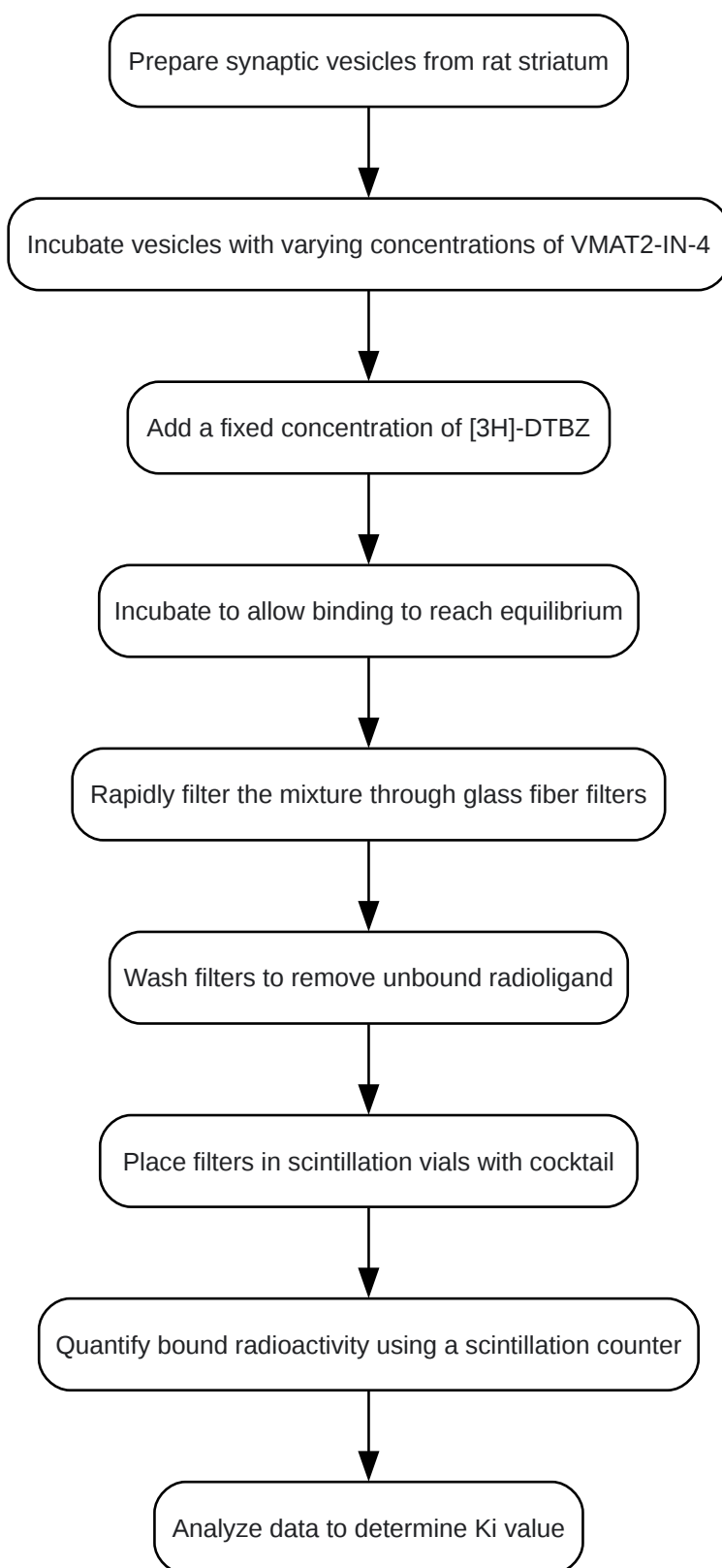
VMAT2-IN-4 functions as an inhibitor of VMAT2, thereby blocking the transport of monoamine neurotransmitters into synaptic vesicles.^{[1][2]} This inhibition leads to a decrease in the vesicular loading of monoamines, resulting in reduced neurotransmitter release upon neuronal stimulation. The compound has been shown to inhibit the binding of the well-characterized

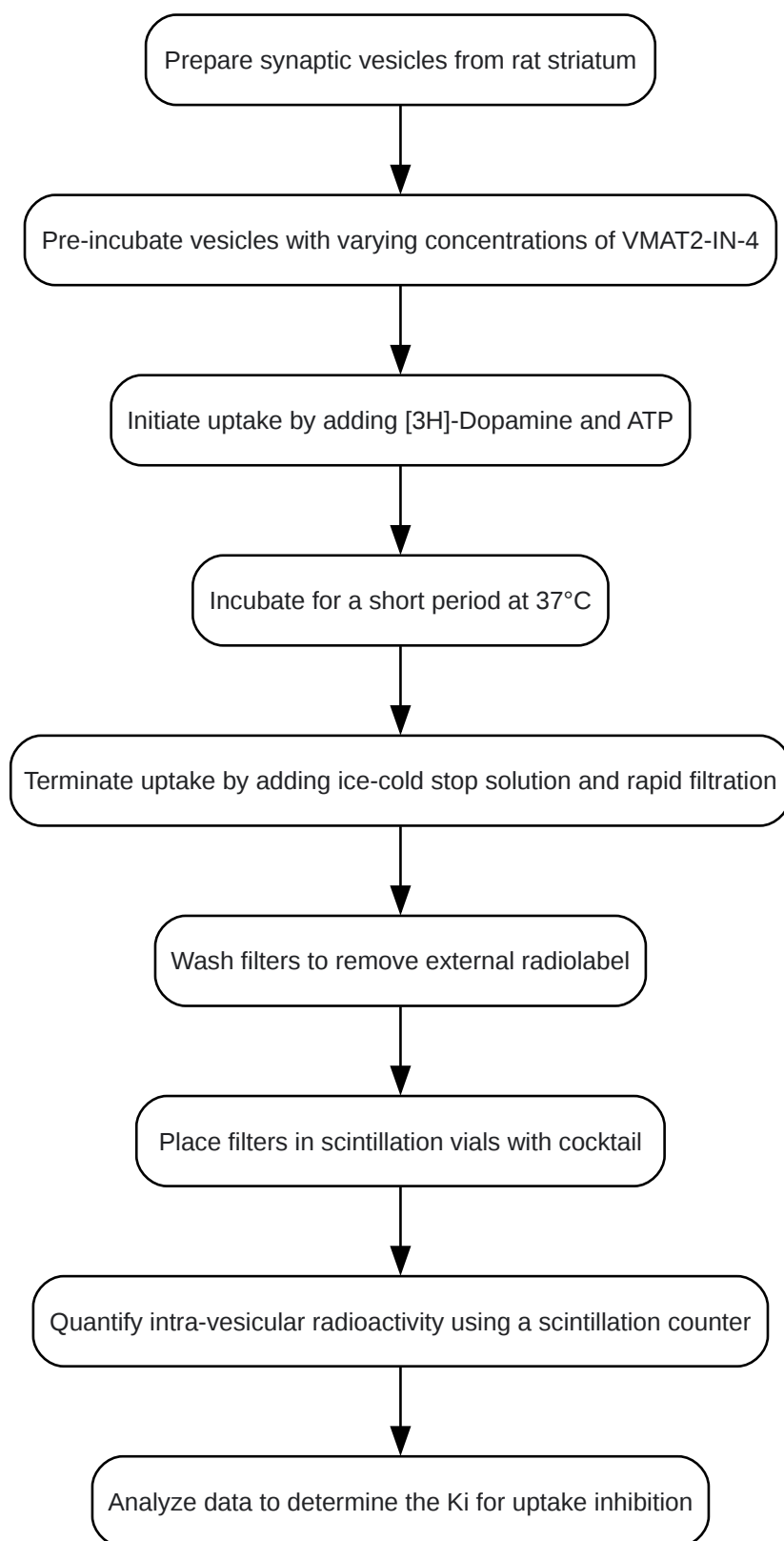
VMAT2 ligand [3H]-dihydrotetrabenazine ([3H]-DTBZ) and to block the uptake of [3H]-dopamine ([3H]-DA) into synaptic vesicles.[1][2]

Signaling Pathway

The following diagram illustrates the role of VMAT2 in the monoaminergic signaling pathway and the point of inhibition by **VMAT2-IN-4**.







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References

- 1. Pyrrolidine analogs of GZ-793A: synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine analogs of GZ-793A: Synthesis and evaluation as inhibitors of the vesicular monoamine transporter-2 (VMAT2) - PMC [pmc.ncbi.nlm.nih.gov]
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